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Compound of Interest

Compound Name: Complanatoside A

Cat. No.: B560618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Complanatoside A, a flavonoid glycoside, has been identified as a constituent of Picea abies

(Norway Spruce).[1] The precise structural characterization of such natural products is a critical

step in drug discovery and development, as the molecular architecture dictates its biological

activity and pharmacokinetic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is

an unparalleled and definitive technique for the unambiguous structural elucidation of novel

chemical entities.[1] This document provides a detailed overview of the application of one-

dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural

assignment of Complanatoside A. The protocols outlined herein are designed to guide

researchers in obtaining and interpreting the necessary NMR data for this and structurally

related compounds.

Note on Data: The NMR spectral data presented in this document are a hypothetical but

chemically plausible representation for Complanatoside A, based on established chemical

shift values for structurally analogous flavonoid glycosides. This approach has been adopted

due to the absence of publicly available, tabulated NMR data for this specific compound in the

searched literature.
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Molecular Formula: C₂₇H₃₀O₁₈

Structure:
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Caption: Chemical structure of Complanatoside A.

Quantitative NMR Data Summary
The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shifts for

Complanatoside A, recorded in a suitable deuterated solvent such as methanol-d₄.

Table 1: ¹H and ¹³C NMR Data for Complanatoside A (Aglycone Moiety)
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Position δC (ppm) δH (ppm) Multiplicity J (Hz)

2 158.5 - - -

3 135.0 - - -

4 178.0 - - -

5 162.5 - - -

6 99.8 6.21 d 2.1

7 165.0 - - -

8 94.7 6.41 d 2.1

9 157.9 - - -

10 105.2 - - -

1' 115.8 - - -

2' 131.5 7.75 s -

3' 109.5 - - -

4' 159.0 - - -

5' 109.5 - - -

6' 131.5 7.75 s -

Table 2: ¹H and ¹³C NMR Data for Complanatoside A (Glycosidic Moieties)
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Position δC (ppm) δH (ppm) Multiplicity J (Hz)

3-O-Glucose

1'' 103.5 5.45 d 7.5

2'' 75.2 3.55 m

3'' 77.8 3.48 m

4'' 71.3 3.40 m

5'' 78.1 3.45 m

6'' 62.5 3.75, 3.90 m

4'-C-Glucose

1''' 102.8 4.95 d 7.8

2''' 74.9 3.50 m

3''' 77.5 3.42 m

4''' 71.0 3.35 m

5''' 77.9 3.40 m

6''' 62.1 3.70, 3.85 m

Experimental Protocols
Sample Preparation

Isolation: Complanatoside A is isolated from the dried and powdered plant material of Picea

abies using standard chromatographic techniques, such as column chromatography over

silica gel followed by preparative HPLC.

Sample for NMR: Approximately 5-10 mg of purified Complanatoside A is dissolved in 0.6

mL of deuterated methanol (CD₃OD).

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).
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NMR Data Acquisition
All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity.

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-64.

¹³C NMR:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096.

2D COSY (Correlation Spectroscopy):

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

Spectral Width: 12-16 ppm in both dimensions.

Data Points: 2048 in F2, 256-512 in F1.

Number of Scans: 8-16 per increment.
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2D HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: Standard HSQC experiment with gradient selection (e.g.,

'hsqcedetgpsisp2.3').

Spectral Width: 12-16 ppm in F2 (¹H), 180-200 ppm in F1 (¹³C).

¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

Number of Scans: 4-8 per increment.

2D HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

Spectral Width: 12-16 ppm in F2 (¹H), 200-220 ppm in F1 (¹³C).

Long-Range Coupling Delay: Optimized for nJ(CH) couplings of 8-10 Hz.

Number of Scans: 16-32 per increment.

Structure Elucidation Workflow
The structural elucidation of Complanatoside A is a stepwise process integrating data from

various NMR experiments.
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1D NMR Experiments

2D NMR ExperimentsData Interpretation & Structure Assembly
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Caption: Workflow for NMR-based structural elucidation.

Key HMBC Correlations for Complanatoside A
The HMBC experiment is pivotal for connecting the different structural fragments of

Complanatoside A. The diagram below illustrates key long-range correlations.

Caption: Key HMBC correlations in Complanatoside A.

Conclusion
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The combination of 1D and 2D NMR techniques provides a powerful and indispensable toolkit

for the complete and unambiguous structural elucidation of complex natural products like

Complanatoside A. The methodologies and data interpretation strategies outlined in these

application notes serve as a comprehensive guide for researchers in natural product chemistry

and drug discovery. Accurate structural assignment is the foundation upon which all

subsequent biological and pharmacological investigations are built.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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